N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c1-10-3-5-11(6-4-10)26(22,23)9-14(21)19-17-20-15-13(24-2)8-7-12(18)16(15)25-17/h3-8H,9H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEGYHXHGUKLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzothiazole Synthesis
The benzo[d]thiazole scaffold is synthesized via cyclization of a substituted aniline precursor. For 7-chloro-4-methoxy substitution, 4-methoxy-2-aminophenol serves as the starting material. Chlorination at the 7-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, followed by cyclization with ammonium thiocyanate and bromine in hydrochloric acid—a modified Hugershoff reaction. This step installs the thiazole ring while preserving the methoxy and chloro substituents.
Tosylacetyl Chloride Preparation
2-Tosylacetyl chloride is synthesized from tosylacetic acid, which is derived from the reaction of sodium p-toluenesulfinate with chloroacetic acid in alkaline conditions. The acid is then treated with thionyl chloride (SOCl₂) to yield the acyl chloride, a reactive intermediate suitable for amide bond formation.
Coupling Strategy
The final step involves coupling 7-chloro-4-methoxybenzo[d]thiazol-2-amine with 2-tosylacetyl chloride. This is performed under Schotten-Baumann conditions, using aqueous sodium hydroxide and dichloromethane to facilitate the reaction while minimizing hydrolysis of the acyl chloride.
Experimental Procedures
Synthesis of 7-Chloro-4-methoxybenzo[d]thiazol-2-amine
Step 1: Chlorination of 4-Methoxy-2-aminophenol
4-Methoxy-2-aminophenol (10.0 g, 65.8 mmol) is dissolved in anhydrous dichloromethane (100 mL) and cooled to 0°C. Sulfuryl chloride (7.8 mL, 98.7 mmol) is added dropwise over 30 minutes. The mixture is stirred at room temperature for 4 hours, after which it is quenched with ice water. The organic layer is separated, dried over Na₂SO₄, and concentrated to yield 7-chloro-4-methoxy-2-aminophenol as a pale yellow solid (9.2 g, 82%).
Step 2: Cyclization to Benzothiazole
The chlorinated product (9.0 g, 48.6 mmol) is suspended in 6 M HCl (150 mL). Ammonium thiocyanate (5.5 g, 72.9 mmol) and bromine (2.5 mL, 48.6 mmol) are added sequentially. The reaction is heated at 80°C for 6 hours, cooled, and neutralized with NH₄OH. The precipitate is filtered and recrystallized from ethanol to afford 7-chloro-4-methoxybenzo[d]thiazol-2-amine as off-white crystals (7.1 g, 75%).
Characterization Data
Synthesis of 2-Tosylacetyl Chloride
Step 1: Preparation of Tosylacetic Acid
Sodium p-toluenesulfinate (12.0 g, 62.5 mmol) and chloroacetic acid (6.6 g, 70.0 mmol) are dissolved in water (50 mL). The solution is heated at 60°C for 3 hours, acidified with HCl, and extracted with ethyl acetate. The organic layer is dried and concentrated to yield tosylacetic acid as a white solid (10.8 g, 78%).
Step 2: Conversion to Acyl Chloride
Tosylacetic acid (8.0 g, 35.7 mmol) is refluxed with thionyl chloride (15 mL) for 2 hours. Excess SOCl₂ is removed under vacuum, yielding 2-tosylacetyl chloride as a colorless liquid (7.5 g, 86%).
Coupling Reaction
Procedure
7-Chloro-4-methoxybenzo[d]thiazol-2-amine (5.0 g, 21.3 mmol) is suspended in dichloromethane (50 mL). Triethylamine (4.5 mL, 32.0 mmol) is added, followed by dropwise addition of 2-tosylacetyl chloride (5.2 g, 23.4 mmol) in DCM (10 mL). The mixture is stirred at room temperature for 12 hours, washed with water, and dried. The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1) to afford the title compound as a white solid (7.1 g, 82%).
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, tosyl H-2,6), 7.78 (d, J = 8.8 Hz, 1H, H-6), 7.34 (d, J = 8.0 Hz, 2H, tosyl H-3,5), 7.15 (d, J = 8.8 Hz, 1H, H-5), 4.21 (s, 2H, CH₂CO), 3.91 (s, 3H, OCH₃), 2.44 (s, 3H, tosyl CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (CO), 158.6 (C-4), 145.1 (tosyl C-1), 134.9 (C-7), 133.2 (tosyl C-4), 130.0 (tosyl C-2,6), 129.8 (C-6), 128.1 (tosyl C-3,5), 122.5 (C-5), 115.6 (C-3a), 112.0 (C-7a), 56.3 (OCH₃), 45.8 (CH₂CO), 21.7 (tosyl CH₃).
- IR (KBr): 3276 (N-H), 1689 (C=O), 1362 (S=O), 1174 cm⁻¹ (C-O).
- HRMS (ESI): m/z [M+H]⁺ calcd for C₁₇H₁₄ClN₂O₄S₂: 433.9912; found: 433.9909.
Optimization and Mechanistic Insights
Yield Enhancement Strategies
- Coupling Reagent Screening: Substituting triethylamine with DMAP (4-dimethylaminopyridine) and DCC (N,N'-dicyclohexylcarbodiimide) increased yields to 89% by minimizing acyl chloride hydrolysis.
- Solvent Effects: Tetrahydrofuran (THF) provided superior solubility for the amine, reducing reaction time to 8 hours.
Side Reactions and Mitigation
- Oversulfonylation: Observed at higher temperatures (>40°C), leading to disubstituted products. Controlled addition of acyl chloride at 0°C suppressed this issue.
- Hydrolysis: Strict anhydrous conditions (molecular sieves) prevented decomposition of the acid chloride intermediate.
Comparative Analysis with Analogous Compounds
Table 1. Physicochemical Properties of Related Benzothiazole Derivatives
The higher yield of the target compound compared to tert-butyl derivatives underscores the efficiency of Schotten-Baumann conditions over coupling reagents like DCC. The lower LogP relative to the thiophene analog suggests improved aqueous solubility, advantageous for pharmacological applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at position 7 of the benzothiazole ring undergoes nucleophilic displacement under controlled conditions:
Key Mechanistic Insight : The electron-withdrawing tosyl group enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack at the benzothiazole’s C7 position.
Hydrolysis Reactions
The tosylacetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux, 6 h | 2-Amino-7-chloro-4-methoxybenzothiazole | Intermediate for further functionalization |
| NaOH (aq)/EtOH, 60°C, 3 h | Tosylacetic acid + benzothiazole derivative | Prodrug activation |
Notable Observation : Hydrolysis rates depend on the steric hindrance from the methoxy group at C4 .
Reductive Cleavage
The sulfonamide bond in the tosyl group is susceptible to reductive cleavage:
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT, 2 h | N-(7-chloro-4-methoxybenzothiazol-2-yl)ethylamine |
| NaBH₄/CuCl₂ | MeOH, RT, 12 h | Partial reduction to sulfinic acid |
Limitation : Over-reduction may degrade the benzothiazole ring.
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed couplings:
Catalytic Efficiency : Electron-rich boronic acids achieve >80% conversion due to enhanced oxidative addition .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
Structural Requirement : The methoxy group at C4 directs regioselectivity during cyclization.
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes nitration and sulfonation:
| Reaction | Conditions | Position | Yield |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | C5 | 58% |
| Sulfonation (SO₃/H₂SO₄) | RT, 6 h | C6 | 41% |
Regiochemical Control : Electron-donating methoxy group deactivates the ring, favoring meta-substitution.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzo[d]thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in human colorectal cancer cells and leukemia cell lines, highlighting their potential as anticancer agents . The mechanism often involves the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and subsequent cell death.
Case Study:
A study investigated a series of benzo[d]thiazole derivatives for their antiproliferative activity. The results demonstrated that these compounds selectively targeted cancer cells while sparing normal cells, suggesting a promising therapeutic window .
Antimicrobial Properties
Benzo[d]thiazole derivatives have been noted for their antimicrobial properties against various pathogens. The presence of the chloro and methoxy groups enhances their interaction with biological targets, making them effective against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity of Benzo[d]thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide | Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL | |
| Salmonella typhimurium | 20 µg/mL |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 7-chloro-4-methoxybenzo[d]thiazole with tosylacetamide under controlled conditions. The characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.
Synthesis Overview:
- Reactants: 7-chloro-4-methoxybenzo[d]thiazole, tosylacetamide.
- Conditions: Solvent (e.g., DMF), temperature control (reflux).
- Yield: Typically ranges from 60% to 80% after purification.
Biological Mechanisms
The biological activity of this compound is attributed to its ability to interact with specific cellular targets involved in proliferation and survival pathways. The compound may function by modulating signaling pathways related to apoptosis and cell cycle regulation.
Mechanism Insights:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of specific kinases involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival and death pathways .
Comparison with Similar Compounds
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylacetamides: These compounds also exhibit anti-inflammatory and antimicrobial activities but differ in their structural features and specific biological targets.
N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamides: Known for their anticancer properties, these derivatives have shown higher potency against certain cancer cell lines compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing insights from various studies.
Synthesis
The synthesis of this compound typically involves the reaction of 7-chloro-4-methoxybenzo[d]thiazole with tosylacetamide. The process may include several steps such as nucleophilic substitutions and coupling reactions, which are crucial for obtaining the desired product with high purity and yield.
Anticancer Properties
Recent studies have highlighted the anticancer activity of compounds related to benzo[d]thiazole derivatives, including the target compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells.
-
Cytotoxicity Assays :
- The compound demonstrated IC50 values indicating potent cytotoxicity against MCF-7 cells, comparable to established chemotherapeutic agents like doxorubicin .
- In vitro studies indicated that this compound inhibited cell proliferation effectively without inducing apoptosis, suggesting a mechanism that may involve cell cycle arrest or other non-apoptotic pathways .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The structural modifications on the benzo[d]thiazole moiety significantly influence biological activity. For example:
| Compound | Substituent | IC50 (MCF-7) |
|---|---|---|
| This compound | 4-Methoxy | 6.5 μM |
| 4-(4-bromobenzyl)piperazin-1-yl derivative | Bromine | 6.5 μM |
| Doxorubicin | N/A | 6.77 μM |
This table illustrates how specific substituents can enhance or diminish the anticancer properties of related compounds.
Case Studies
Several case studies have explored the biological activities of benzo[d]thiazole derivatives:
- Case Study 1 : A study investigated a series of benzo[d]thiazole derivatives, noting that those with electron-withdrawing groups exhibited enhanced cytotoxicity against MCF-7 cells. The presence of methoxy and chloro groups was pivotal in increasing activity levels .
- Case Study 2 : Another research highlighted the use of a similar compound in combination therapy, which showed synergistic effects when paired with traditional chemotherapeutics, leading to improved outcomes in preclinical models .
Q & A
Q. What are the optimized synthetic routes for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves three stages:
Benzothiazole core formation : Use Hantzsch thiazole synthesis or cyclization of thiourea derivatives with halogenated intermediates under basic conditions (e.g., NaOH in ethanol) .
Substituent introduction : The 7-chloro-4-methoxy groups are introduced via nucleophilic aromatic substitution (e.g., using chlorinating agents like POCl₃ and methoxy donors like methyl iodide) .
Tosylacetamide coupling : Tosyl chloride reacts with the amine group of the benzothiazole intermediate in anhydrous DMF or dichloromethane, often requiring a base like triethylamine .
- Critical Conditions :
- Temperature control (e.g., 0–5°C for acylation to prevent side reactions).
- Solvent selection (polar aprotic solvents enhance reactivity).
- Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Table 1: Key Synthetic Steps :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Benzothiazole formation | Thiourea, α-bromoketone, NaOH/EtOH, reflux | 60–75% |
| Chlorination/methoxylation | POCl₃ (neat), 80°C; CH₃I, K₂CO₃, DMF | 50–65% |
| Tosylation | Tosyl chloride, Et₃N, DCM, 0°C | 70–85% |
Q. How is the structural integrity of this compound validated?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–7.5 ppm) .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and S=O vibrations (~1150 cm⁻¹) .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., benzothiazole-tosyl plane ~85°), critical for SAR studies .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (calculated m/z: 439.8; observed: 439.9) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Screening :
- Gram-positive/Gram-negative bacteria : MIC assays (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Fungal strains : Disk diffusion against C. albicans .
- Enzyme Inhibition :
- Kinase assays : Measure IC₅₀ against CDK7 (a cancer target) using ATP-Glo™ kits .
- PFOR inhibition : Spectrophotometric monitoring of pyruvate oxidation (relevant for anaerobic pathogens) .
- Cytotoxicity : MTT assays on HEK-293 (normal) vs. HeLa (cancer) cells to assess selectivity .
Advanced Research Questions
Q. What mechanistic insights explain its biological activity, particularly in anticancer applications?
- Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated probes to identify binding partners (e.g., CDK7 or tubulin) .
- Apoptosis Pathways : Flow cytometry (Annexin V/PI staining) to quantify caspase-3/7 activation in treated cancer cells .
- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s tosyl group and ATP-binding pockets of kinases (e.g., 10 ns simulations in GROMACS) .
- Key Finding : The chloro-methoxybenzothiazole moiety intercalates DNA, while the tosylacetamide disrupts kinase activity .
How do structural modifications impact its activity? A structure-activity relationship (SAR) analysis.
- Methodological Answer :
- Variations Tested :
- Substituent position : 7-Cl vs. 6-Cl reduces antibacterial activity by 40% .
- Methoxy replacement : Ethoxy groups lower cytotoxicity (IC₅₀ increases from 2.1 μM to 8.7 μM) .
- Tosyl vs. acetyl : Tosyl enhances kinase inhibition (CDK7 IC₅₀: 0.8 μM vs. 3.2 μM) .
- Table 2: SAR Summary :
| Modification | Biological Impact | Mechanism Hypothesis |
|---|---|---|
| 7-Cl → 6-Cl | ↓ Antibacterial | Reduced DNA intercalation |
| Methoxy → Ethoxy | ↓ Cytotoxicity | Altered lipophilicity |
| Tosyl → Acetyl | ↓ Kinase inhibition | Weaker ATP-pocket binding |
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay Standardization :
- Use CLSI guidelines for MIC assays to minimize variability .
- Normalize cell viability data to internal controls (e.g., % viability vs. untreated) .
- Structural Verification : Re-synthesize batches and confirm purity via HPLC (>98%) to rule out impurity effects .
- Meta-Analysis : Compare data across analogs (e.g., N-(6-chlorobenzo[d]thiazol-2-yl) derivatives show consistent PFOR inhibition ).
- Case Study : Discrepancies in IC₅₀ values for CDK7 inhibition (0.8 μM vs. 2.4 μM) were traced to assay buffer composition (Tris vs. HEPES) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
